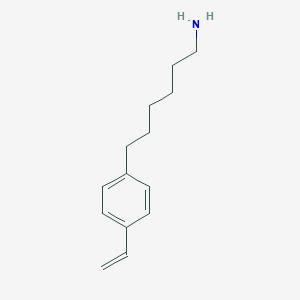
6-(4-Ethenylphenyl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethenylphenyl)hexan-1-amine is an organic compound characterized by the presence of an amine group attached to a hexane chain, which is further substituted with a phenyl group containing an ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethenylphenyl)hexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzaldehyde with hexylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethenylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ethenyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acyl chlorides or anhydrides are typical reagents for forming amides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
6-(4-Ethenylphenyl)hexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(4-Ethenylphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl and ethenyl groups can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Phenyl)hexan-1-amine: Lacks the ethenyl group, resulting in different reactivity and applications.
6-(4-Chlorophenyl)hexan-1-amine: Contains a chlorine substituent instead of an ethenyl group, leading to distinct chemical properties.
6-(4-Methoxyphenyl)hexan-1-amine: Features a methoxy group, altering its electronic and steric characteristics .
Uniqueness
This structural feature allows for unique interactions in both chemical and biological contexts .
Properties
CAS No. |
820973-57-7 |
|---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
6-(4-ethenylphenyl)hexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-13-8-10-14(11-9-13)7-5-3-4-6-12-15/h2,8-11H,1,3-7,12,15H2 |
InChI Key |
VQSWUHNXDOTNLU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)
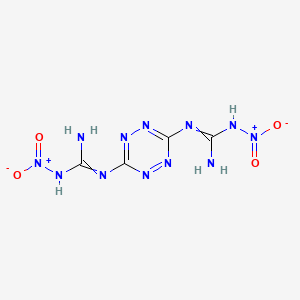
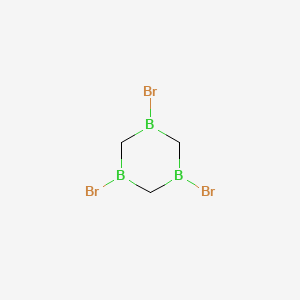
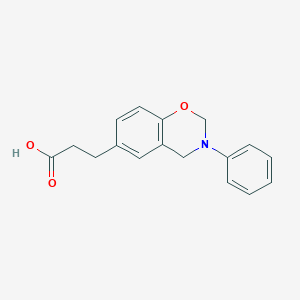
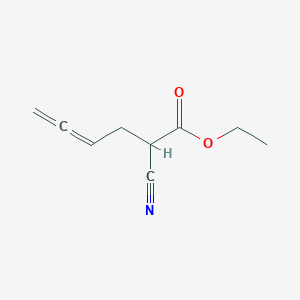
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)

![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
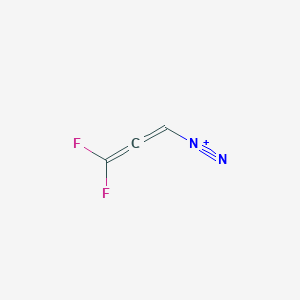
![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
